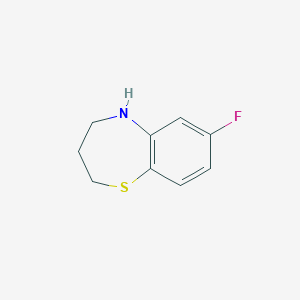![molecular formula C15H13FO2 B8722892 2-[4-(2-fluorophenyl)phenyl]propanoic acid CAS No. 5005-84-5](/img/structure/B8722892.png)
2-[4-(2-fluorophenyl)phenyl]propanoic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-alpha-methyl-4-biphenylacetic acid typically involves the following steps:
Grignard Reaction: The initial step involves the preparation of a Grignard reagent from 4-bromo-2-fluorobiphenyl and magnesium in tetrahydrofuran (THF) under nitrogen atmosphere.
Addition Reaction: The Grignard reagent is then reacted with methyl chloroacetate to form the corresponding ester.
Hydrolysis and Acidification: The ester is hydrolyzed and acidified to yield 2’-Fluoro-alpha-methyl-4-biphenylacetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Fluoro-alpha-methyl-4-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’-Fluoro-alpha-methyl-4-biphenylacetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2’-Fluoro-alpha-methyl-4-biphenylacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting COX enzymes, this compound reduces inflammation, pain, and fever . Additionally, it acts as a gamma-secretase inhibitor, lowering amyloid-beta 42 levels, which is significant in Alzheimer’s disease research .
Comparaison Avec Des Composés Similaires
Flurbiprofen: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with comparable analgesic and antipyretic effects.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Uniqueness: 2’-Fluoro-alpha-methyl-4-biphenylacetic acid is unique due to its fluorine substitution, which enhances its metabolic stability and potency . Its ability to inhibit gamma-secretase and lower amyloid-beta 42 levels also sets it apart from other NSAIDs .
Propriétés
Numéro CAS |
5005-84-5 |
|---|---|
Formule moléculaire |
C15H13FO2 |
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
2-[4-(2-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,17,18) |
Clé InChI |
MSUHIIYPJIGYBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-Bromo-9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8722841.png)




![[[(4-Methyl-1,3-thiazol-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B8722871.png)


![6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one](/img/structure/B8722913.png)
![6-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B8722914.png)
